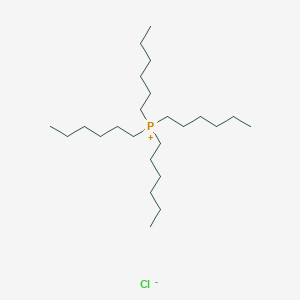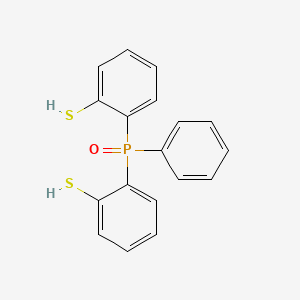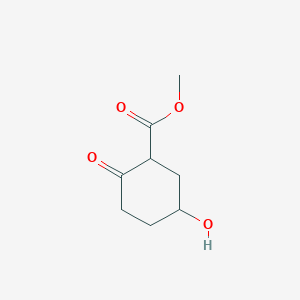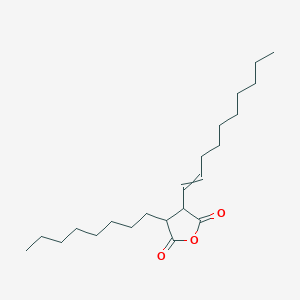
1,1,3-Tribromo-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H5Br3 It is a brominated derivative of 2-methylpropene and is characterized by the presence of three bromine atoms attached to the carbon atoms in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction typically involves the addition of bromine (Br2) to 2-methylpropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the tribromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH)
Electrophiles: Hydrogen halides (HX), halogens (X2)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1,1-dihydroxy-2-methylpropene or 1,1-diamino-2-methylpropene can be formed.
Elimination Products: 2-Methylpropene is a common product formed through dehydrohalogenation.
Addition Products: Addition of hydrogen bromide (HBr) can yield 1,1,3,3-tetrabromo-2-methylpropane.
Scientific Research Applications
1,1,3-Tribromo-2-methylprop-1-ene has several applications in scientific research:
- **Chemistry
Properties
CAS No. |
118725-57-8 |
|---|---|
Molecular Formula |
C4H5Br3 |
Molecular Weight |
292.79 g/mol |
IUPAC Name |
1,1,3-tribromo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H5Br3/c1-3(2-5)4(6)7/h2H2,1H3 |
InChI Key |
YMNPPTDVRAOVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Br)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)




![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)

![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)

![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
